10,10'-Bis[9-methoxyphenanthrene]
Description
10,10'-Bis[9-methoxyphenanthrene] is a dimeric phenanthrene derivative featuring methoxy (-OCH₃) groups at the 9-positions of two interconnected phenanthrene units. Methoxy groups are electron-donating, influencing electronic density, solubility, and intermolecular interactions such as π-π stacking .
Properties
IUPAC Name |
9-methoxy-10-(10-methoxyphenanthren-9-yl)phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O2/c1-31-29-25-17-9-5-13-21(25)19-11-3-7-15-23(19)27(29)28-24-16-8-4-12-20(24)22-14-6-10-18-26(22)30(28)32-2/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASSYTYWNLUGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C3=CC=CC=C31)C4=C(C5=CC=CC=C5C6=CC=CC=C64)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 9,10-Dimethoxyphenanthrene : Synthesized via methylation of 9,10-phenanthrenedione using dimethyl sulfate and sodium dithionite . The methoxy groups at the 9,10-positions enhance conjugation and electron density, contrasting with 10,10'-Bis[9-methoxyphenanthrene], where methoxy groups are on separate phenanthrene units.
- 9,10-Dibromophenanthrene : Bromine substituents at 9,10-positions act as electron-withdrawing groups, enabling cross-coupling reactions. Crystal structure analysis reveals slipped antiparallel π-π stacking (interplanar distance: 3.47 Å) . Methoxy groups in 10,10'-Bis[9-methoxyphenanthrene] may reduce π-stacking efficiency due to steric hindrance and electron donation.
- Phosphaphenanthrene Derivatives : 9-Oxa-10-phosphaphenanthrene-10-oxide derivatives (e.g., 10-diethoxymethyl-substituted variants) incorporate heteroatoms (P, O), significantly altering electronic properties and thermal stability compared to purely hydrocarbon-based analogs like 10,10'-Bis[9-methoxyphenanthrene] .
Dihydrogenated Phenanthrenes
- 9,10-Dihydro-9,9,10,10-tetraphenylphenanthrene : The tetraphenyl substitution at the 9,10-positions introduces steric bulk, reducing planarity and conjugation. This contrasts with the fully aromatic 10,10'-Bis[9-methoxyphenanthrene], which retains π-conjugation across both phenanthrene units .
- 9,10-Dihydro-2,4-bis(4-methoxyphenyl)phenanthrene : Methoxy groups at peripheral positions (2,4) may enhance solubility while minimally affecting core conjugation, unlike the central substitution in 10,10'-Bis[9-methoxyphenanthrene] .
Comparative Analysis of Physicochemical Properties
Key Research Findings and Contrasts
Synthetic Accessibility :
- Methoxy-substituted phenanthrenes (e.g., 9,10-dimethoxyphenanthrene) are synthesized via straightforward methylation , whereas 9,9'-biphenanthryl derivatives require multi-step procedures (11 steps, 22–26% yield) .
- Phosphaphenanthrene derivatives are synthesized via nucleophilic substitution or condensation, leveraging P=O reactivity .
- However, sulfone-containing analogs (e.g., PXZ-DPS) exhibit superior electroluminescence due to balanced donor-acceptor interactions .
Steric and Crystallographic Effects :
- Bulky substituents (e.g., tetraphenyl in dihydrophenanthrenes) disrupt planarity and π-stacking , whereas smaller groups (methoxy) may preserve intermolecular interactions critical for solid-state applications.
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